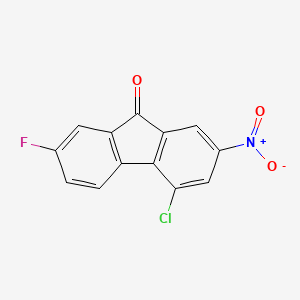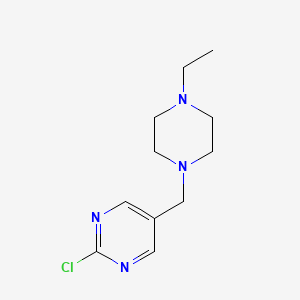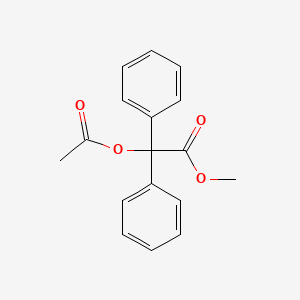
Methyl 2-acetyloxy-2,2-diphenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-acetyloxy-2,2-diphenylacetate is an organic compound with the molecular formula C17H16O4. It is known for its unique structure, which includes an ester functional group and two phenyl rings. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-acetyloxy-2,2-diphenylacetate can be synthesized through the esterification of 2,2-diphenylacetic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants to achieve the desired product. Another method involves the acetylation of methyl 2-hydroxy-2,2-diphenylacetate using acetic anhydride .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetyloxy-2,2-diphenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions include 2,2-diphenylacetic acid, 2,2-diphenylethanol, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
Methyl 2-acetyloxy-2,2-diphenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-acetyloxy-2,2-diphenylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and 2,2-diphenylacetic acid, which can further interact with biological pathways. The phenyl rings contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-diphenylacetate: Similar structure but lacks the acetoxy group.
2,2-Diphenylacetic acid: The parent acid form of the compound.
Methyl 2-hydroxy-2,2-diphenylacetate: Contains a hydroxyl group instead of an acetoxy group.
Uniqueness
Methyl 2-acetyloxy-2,2-diphenylacetate is unique due to its acetoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
6632-43-5 |
|---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
methyl 2-acetyloxy-2,2-diphenylacetate |
InChI |
InChI=1S/C17H16O4/c1-13(18)21-17(16(19)20-2,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,1-2H3 |
InChI Key |
LZCIOJZBTPMUKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B13988229.png)
![1-[(2-Methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988238.png)

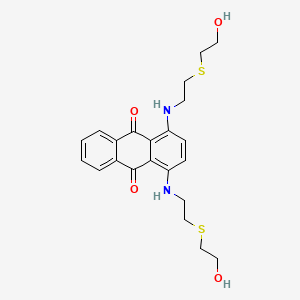
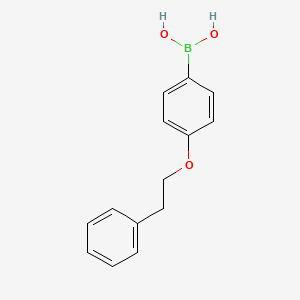
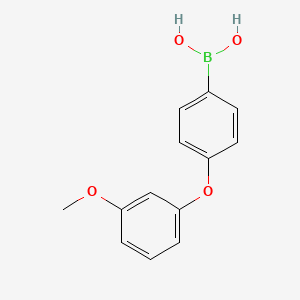
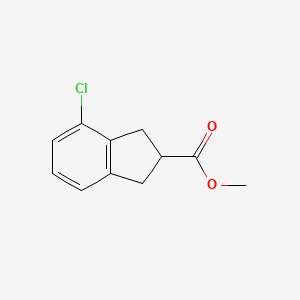
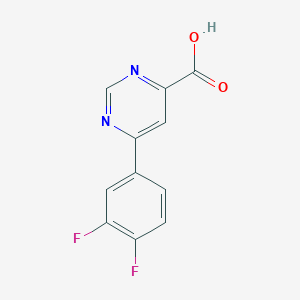
![4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B13988301.png)
![4-[(Cyclopentyloxy)methyl]benzenemethanamine](/img/structure/B13988304.png)

